

A Comprehensive Technical Guide to Thalline Morphology in Different Lichen Species

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the diverse **thalline** morphologies exhibited by various lichen species. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the structural and functional aspects of the lichen thallus. This guide summarizes quantitative morphological data, presents detailed experimental protocols for morphological analysis, and visualizes key biological and experimental workflows.

Introduction to Lichen Thallus Morphology

The lichen thallus, the vegetative body of the lichen, is a complex and highly organized structure resulting from the symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), which can be a green alga or a cyanobacterium. [1] The morphology of the thallus is primarily determined by the fungal partner and is a key characteristic used in lichen identification and classification.[2][3] Lichen thalli are broadly categorized into several main growth forms, each with distinct structural and ecological adaptations.[4] These forms include crustose, foliose, fruticose, squamulose, leprose, gelatinous, and filamentous types.[5][6] Understanding these morphological variations is crucial for studies in lichen physiology, ecology, and biodiscovery.

Major Thalline Morphologies



This section details the primary morphological categories of lichen thalli, providing descriptions of their key characteristics.

Crustose Lichens

Crustose lichens form a thin, crust-like thallus that is tightly adhered to the substrate, such as rocks, bark, or soil.[7] It is often impossible to remove the thallus without disrupting the substrate.[7] The thallus surface can be continuous, cracked into areoles, or even embedded within the substrate (endolithic).[7] Internally, crustose lichens typically possess an upper cortex, an algal layer, and a medulla, but lack a lower cortex.[8]

Foliose Lichens

Foliose lichens are characterized by their flattened, leaf-like lobes that are loosely attached to the substrate.[9] They possess a distinct upper and lower surface.[9] The upper cortex is the protective outer layer, followed by the algal layer, a loosely packed medulla, and a lower cortex from which root-like attachment structures called rhizines may extend.[10]

Fruticose Lichens

Fruticose lichens have a shrubby, hair-like, or strap-shaped thallus that is typically attached to the substrate at a single point.[11] These lichens are three-dimensional and can be upright, pendulous, or branched.[11] The internal structure is radial, with a central core of fungal hyphae surrounded by the algal layer and a cortex.[11]

Squamulose Lichens

Squamulose lichens are composed of small, overlapping scales or "squamules."[5] This morphology is often considered intermediate between crustose and foliose forms.[5] The squamules are typically attached to the substrate at one edge and lack a lower cortex.[5]

Other Morphologies

- Leprose lichens have a powdery or granular appearance and lack a defined internal structure.[6]
- Gelatinous lichens have a jelly-like consistency when wet, a characteristic conferred by the cyanobacterial photobiont which has a thick gelatinous sheath.[6]



- Filamentous lichens are characterized by a hair-like thallus where the photobiont is a filamentous alga ensheathed by fungal hyphae.[6]
- Dimorphic lichens exhibit two distinct morphological forms, typically a primary thallus that is crustose or squamulose and a secondary, upright thallus (podetium) that is fruticose. The genus Cladonia is a prime example of this morphology.

Quantitative Morphological Data

The following tables summarize key quantitative morphological parameters for representative species from different thallus types. These data are essential for comparative studies and for understanding the functional implications of morphological variations.

Table 1: Thallus and Lobe Dimensions

Growth Form	Species	Thallus Diameter (cm)	Lobe Width (mm)	Reference(s)
Foliose	Xanthoria parietina	< 8 - 10	1 - 7	[1][2][12]
Foliose	Parmelia sulcata	up to 10	2 - 5	[13]
Foliose	Parmelia fertilis	-	0.5 - 3	[1]
Foliose	Parmelia fraudans	-	1 - 4	[1]
Foliose	Parmelia saxatilis	-	up to 3	[14]
Foliose	Peltigera rufescens	up to 20	5 - 10	[15]
Squamulose	Various	-	1 - 15 (squamule diameter)	[5]

Table 2: Internal Thallus Anatomy (in micrometers, μm)



Growth Form	Species	Upper Cortex Thicknes s	Algal Layer Thicknes s	Medulla Thicknes s	Lower Cortex Thicknes s	Referenc e(s)
Foliose	Umbilicaria hyperborea	-	30 - 40% of thallus thickness	-	-	[16]
Foliose	Parmelia spp.	up to several hundred	-	-	-	[10]
Foliose	Parmotrem a cetratum	17.5 - 37.5	10.0 - 37.5	125.0 - 162.5	-	[17]
Foliose	Xanthoria aureola	Average 320	-	-	-	[1]
Foliose	Xanthoria parietina	Average 236	-	-	-	[1]

Table 3: Fruticose Thallus Dimensions

Species	Podetia/Branch Height (cm)	Branch Diameter (mm)	Reference(s)
Cladonia arbuscula	up to 8	-	[18]
Cladonia gracilis	1 - 6	0.5 - 1.5	[4]
Cladonia portentosa	4 - 10	-	[19]
Usnea longissima	> 300	-	[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of lichen **thalline** morphology.



Morphological and Anatomical Analysis using Microscopy

Microscopic examination is fundamental to understanding the intricate structure of the lichen thallus.

4.1.1. Sample Preparation and Sectioning

- Hydration: Dried lichen samples should be rehydrated by soaking in water for several minutes to soften the thallus for sectioning.
- Sectioning:
 - Place the hydrated lichen material on a microscope slide.
 - Using a sharp, single-edged razor blade or a microtome, make thin cross-sections of the thallus or apothecia. For foliose and fruticose lichens, it may be helpful to embed the material in a supportive medium like carrot or pith to facilitate sectioning.
 - Aim for sections approximately 25 µm thick.[3]
 - Transfer the sections to a drop of water or mounting medium on a clean microscope slide.

4.1.2. Staining Techniques

Staining is used to enhance the visibility of different fungal and algal structures within the thallus.

- Ink-Vinegar Method:
 - Place a drop of 10% potassium hydroxide (K) on a slide and add a small amount of ink.
 - Transfer the lichen section to the ink-K mixture and apply a coverslip.
 - Add a drop of 10% acetic acid to the edge of the coverslip to draw out excess ink.
- Lactophenol Cotton Blue (LPCB): A traditional stain for fungal hyphae. Sections are mounted in a drop of LPCB and gently heated.



• Lugol's lodine: Used to test for the presence of amyloid structures in the ascus tips, which is an important taxonomic character.

4.1.3. Quantitative Analysis

- Image Acquisition: Capture digital images of the thallus and its cross-sections using a microscope equipped with a digital camera.
- Measurement: Use image analysis software (e.g., ImageJ) to measure various parameters, including:
 - Thallus thickness
 - Thickness of the cortex, algal layer, and medulla
 - Lobe width
 - Rhizine density and length
 - Branching angles in fruticose lichens

Molecular Analysis of Symbionts

Molecular techniques are essential for identifying the fungal and algal partners and for studying the genetic basis of symbiosis and morphogenesis.

4.2.1. DNA Extraction

A common method for extracting DNA from lichens is the CTAB (Cetyl Trimethylammonium Bromide) method, often with modifications to remove the high concentration of polysaccharides found in lichens.

- Grind a small amount of lichen thallus (10-100 mg) to a fine powder in liquid nitrogen.[5][21]
- Add pre-warmed CTAB extraction buffer and incubate at 60-65°C.
- Perform chloroform:isoamyl alcohol extractions to remove proteins and lipids.
- Precipitate the DNA with isopropanol or ethanol.



- Wash the DNA pellet with 70% ethanol and resuspend in TE buffer or sterile water.[5]
- 4.2.2. PCR Amplification of the Internal Transcribed Spacer (ITS) Region

The ITS region of the ribosomal DNA is a commonly used barcode for identifying fungi.

- PCR Reaction Mix: Prepare a reaction mix containing DNA template, fungus-specific primers (e.g., ITS1F and ITS4), dNTPs, Taq polymerase, and PCR buffer.[22]
- Thermocycling Conditions:
 - Initial denaturation: 94-95°C for 2-5 minutes.
 - 30-35 cycles of:
 - Denaturation: 94-95°C for 30-60 seconds.
 - Annealing: 50-55°C for 30-60 seconds.
 - Extension: 72°C for 1-2 minutes.
 - Final extension: 72°C for 5-10 minutes.[23][24]
- Visualization: Analyze the PCR products by gel electrophoresis.
- 4.2.3. Gene Expression Analysis (Transcriptomics)

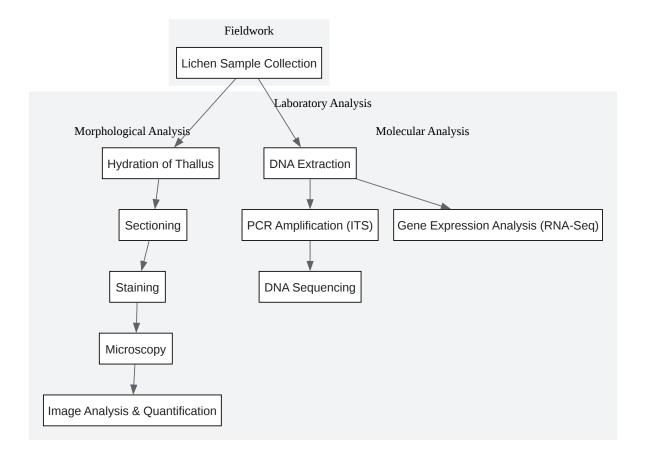
RNA sequencing (RNA-Seq) can be used to study the genes that are actively being expressed during different stages of lichen development and symbiosis.

- RNA Extraction: Extract total RNA from lichen thalli using a suitable kit or protocol, ensuring to minimize RNA degradation.
- Library Preparation: Construct cDNA libraries from the extracted RNA.
- Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform.
- Data Analysis: Analyze the sequence data to identify differentially expressed genes between different conditions (e.g., symbiotic vs. asymbiotic state).[14]



Visualizations of Pathways and Workflows

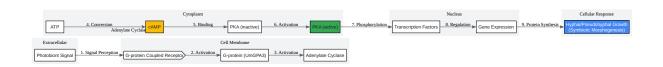
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway in lichen morphogenesis and a typical experimental workflow for morphological analysis.



Click to download full resolution via product page



Caption: Experimental workflow for lichen morphological and molecular analysis.



Click to download full resolution via product page

Caption: cAMP-PKA signaling pathway in lichen morphogenesis.

Conclusion

The diversity of **thalline** morphology in lichens reflects a remarkable evolutionary adaptation to a wide range of ecological niches. A thorough understanding of these morphological variations, supported by quantitative data and detailed experimental analysis, is fundamental for advancing our knowledge of lichen biology. This technical guide provides a foundational resource for researchers and professionals, offering a comprehensive overview of **thalline** morphology, practical experimental protocols, and insights into the molecular mechanisms governing lichen development. Further research, particularly in generating more extensive comparative quantitative data and elucidating complex signaling networks, will undoubtedly continue to unravel the fascinating biology of these symbiotic organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Xanthoria parietina Wikipedia [en.wikipedia.org]
- 2. Common orange lichen (Xanthoria parietina) MarLIN The Marine Life Information Network [marlin.ac.uk]
- 3. Sections, Staining, Ascus tips and chemicals | The British Lichen Society [britishlichensociety.org.uk]
- 4. Cladonia gracilis | The British Lichen Society [britishlichensociety.org.uk]
- 5. An Easy, Rapid, and Cost-Effective Method for DNA Extraction from Various Lichen Taxa and Specimens Suitable for Analysis of Fungal and Algal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wales-lichens.org.uk [wales-lichens.org.uk]
- 7. Frontiers | DNA Sequencing Historical Lichen Specimens [frontiersin.org]
- 8. Lichen Wikipedia [en.wikipedia.org]
- 9. Lichen morphology Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. nswg.org.uk [nswg.org.uk]
- 12. DNA Extraction Protocol for Plant and Lichen Tissues Stored in CTAB [protocols.io]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ueb1.sci.muni.cz [ueb1.sci.muni.cz]
- 16. researchgate.net [researchgate.net]
- 17. britishlichensociety.org.uk [britishlichensociety.org.uk]
- 18. Cladonia portentosa | The British Lichen Society [britishlichensociety.org.uk]
- 19. Usnea Wikipedia [en.wikipedia.org]
- 20. people.duke.edu [people.duke.edu]
- 21. DNA isolation, PCR amplification and sequencing [bio-protocol.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. In vitro resynthesis of lichenization reveals the genetic background of symbiosis-specific fungal-algal interaction in Usnea hakonensis PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comprehensive Technical Guide to Thalline Morphology in Different Lichen Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086035#thalline-morphology-in-different-lichen-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com